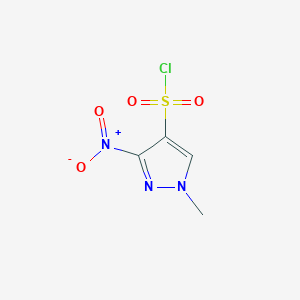

1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride

Description

BenchChem offers high-quality 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-3-nitropyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O4S/c1-7-2-3(13(5,11)12)4(6-7)8(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXBXTKWTPWLNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride chemical structure and properties

An In-Depth Technical Guide to 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride: Synthesis, Properties, and Applications

Introduction

1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride is a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, which combines a pyrazole core, a nitro group, and a reactive sulfonyl chloride moiety, makes it a versatile building block for synthesizing a diverse range of complex molecules. The pyrazole ring is a common scaffold in pharmaceuticals, known for a wide array of biological activities. The addition of a nitro group, a strong electron-withdrawing group, can significantly influence the molecule's chemical properties and biological interactions.[1] The sulfonyl chloride functional group serves as a key reactive handle, primarily for the formation of sulfonamides, a class of compounds with well-established therapeutic importance.[2]

This guide provides a comprehensive overview of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride, including its chemical structure, predicted physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, its expected chemical reactivity, and potential applications in the field of drug discovery. As this appears to be a novel or not widely documented compound, this guide synthesizes information from closely related analogs to provide a robust and scientifically grounded resource for laboratory professionals.

Chemical Structure and Properties

The chemical structure of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride is characterized by a five-membered pyrazole ring N-methylated at position 1. A nitro group is substituted at position 3, and a sulfonyl chloride group is at position 4.

-

Molecular Formula: C₄H₄ClN₃O₄S[3]

-

InChI: InChI=1S/C4H4ClN3O4S/c1-7-2-3(13(5,11)12)4(6-7)8(9)10/h2H,1H3[3]

-

SMILES: CN1C=C(C(=N1)[O-])S(=O)(=O)Cl[3]

| Property | Predicted Value | Justification / Source |

| Molecular Weight | 225.61 g/mol | Calculated from the molecular formula. The non-nitrated analog is 180.61 g/mol .[4] |

| Physical Form | White to pale yellow solid | Based on the solid form of the analog 1-methyl-1H-pyrazole-4-sulfonyl chloride and other related pyrazole sulfonyl chlorides.[5] |

| Melting Point | > 60 °C (Decomposition may occur) | Expected to be higher than related, non-nitrated pyrazole sulfonyl chlorides due to the polar nitro group increasing intermolecular forces. General sulfonyl chlorides can be heat-sensitive. |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), and polar aprotic solvents (e.g., THF, acetonitrile). Insoluble in water (reacts). | General solubility for sulfonyl chlorides. The compound is expected to react with protic solvents like water and alcohols.[5] |

| Stability | Moisture-sensitive; reacts with water. Potentially thermally unstable due to the nitro group. | Sulfonyl chlorides are inherently reactive towards water.[5] Nitro-containing compounds can be energetic and require careful handling.[1] |

| CAS Number | Not assigned. The sulfonamide derivative has CAS 1181457-77-1.[6] | A search of chemical databases did not yield a specific CAS number for the sulfonyl chloride. The existence of the sulfonamide implies the existence of the sulfonyl chloride precursor. |

Proposed Synthesis Pathway

The synthesis of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride can be logically approached via a two-step sequence starting from the commercially available 1-methylpyrazole. The strategy involves the initial nitration of the pyrazole ring, followed by chlorosulfonation at the 4-position.

Caption: Proposed two-step synthesis of the title compound.

Step 1: Nitration of 1-Methylpyrazole

The first step is the regioselective nitration of 1-methylpyrazole to yield 1-methyl-3-nitro-1H-pyrazole. The pyrazole ring is susceptible to electrophilic substitution.[1] Using a potent nitrating agent is necessary to achieve this transformation. A reported method for this conversion involves the use of concentrated nitric acid in trifluoroacetic anhydride, which has been shown to produce the desired 3-nitro isomer.[1]

Step 2: Chlorosulfonation of 1-Methyl-3-nitro-1H-pyrazole

The second step involves the electrophilic chlorosulfonation of the 1-methyl-3-nitro-1H-pyrazole intermediate. The 4-position of the pyrazole ring is activated for electrophilic attack. The presence of the nitro group at the 3-position is deactivating, but the reaction is expected to proceed at the C4 position. Chlorosulfonic acid is a standard and effective reagent for this transformation on pyrazole systems.

Detailed Experimental Protocol

Disclaimer: This is a proposed protocol based on related literature. It should be performed by qualified personnel with appropriate safety precautions.

Step 1: Synthesis of 1-Methyl-3-nitro-1H-pyrazole

-

To a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add trifluoroacetic anhydride (TFAA).

-

Slowly add 1-methylpyrazole to the cooled TFAA with continuous stirring.

-

After the addition is complete, slowly add concentrated nitric acid dropwise, ensuring the temperature remains at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12 hours.[1]

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate solution) until pH 7 is reached.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-3-nitro-1H-pyrazole.

-

Purify the product by column chromatography or recrystallization as needed.

Step 2: Synthesis of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride

-

In a fume hood, add chlorosulfonic acid to a dry, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a scrubber (to neutralize HCl gas).

-

Cool the chlorosulfonic acid to 0 °C in an ice bath.

-

Dissolve the 1-methyl-3-nitro-1H-pyrazole from Step 1 in a minimal amount of a suitable solvent (e.g., chloroform) and add it to the dropping funnel.

-

Add the pyrazole solution dropwise to the cold, stirring chlorosulfonic acid. An exothermic reaction will occur with the evolution of HCl gas.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Dry the product under vacuum to yield 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride. The product may be used in the next step without further purification.

Chemical Reactivity and Applications

The primary utility of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride in drug discovery and organic synthesis stems from the reactivity of the sulfonyl chloride group. This functional group is an excellent electrophile, readily reacting with a wide range of nucleophiles.

Reaction with Nucleophiles: Synthesis of Sulfonamides

The most prominent reaction of this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.

Caption: General reaction scheme for sulfonamide synthesis.

This reactivity is crucial as the pyrazole-sulfonamide scaffold is found in molecules with significant biological activity, including antiproliferative effects.[2] The ability to easily couple this pyrazole core with a diverse library of amines makes it a valuable tool for generating compound libraries for high-throughput screening.

Potential Applications in Drug Discovery

-

Anticancer Agents: Sulfonamide derivatives of pyrazoles have been investigated for their antiproliferative activity against various cancer cell lines.[2] The title compound provides a direct route to novel analogs for this purpose.

-

Fungicides: Many commercial fungicides are based on pyrazole carboxamides.[7] The bioisosteric replacement of a carboxamide with a sulfonamide is a common strategy in medicinal chemistry, suggesting potential applications in agrochemicals.

-

Enzyme Inhibitors: The sulfonamide group is a key pharmacophore in many enzyme inhibitors, such as carbonic anhydrase inhibitors and protease inhibitors. The unique electronic properties imparted by the nitropyrazole ring could lead to the discovery of novel and selective inhibitors.

Safety and Handling

As a laboratory chemical with limited published safety data, 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride should be handled with extreme care. The following precautions are based on the known hazards of related compounds.

-

Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[5]

-

Reactivity with Water: This compound will react with water, potentially violently, to release corrosive hydrochloric acid gas. All handling should be done under anhydrous conditions.

-

Inhalation: Avoid inhaling dust or vapors. Handling should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride represents a promising, albeit under-documented, chemical entity for synthetic and medicinal chemistry. Its proposed synthesis is feasible based on established methodologies for pyrazole modification. The compound's true value lies in its potential as a versatile intermediate for creating libraries of novel pyrazole-4-sulfonamides. These derivatives are strong candidates for screening in various drug discovery programs, particularly in oncology and infectious diseases. Researchers working with this compound should proceed with a thorough understanding of its predicted reactivity and adhere to strict safety protocols due to the hazardous nature of the sulfonyl chloride and nitro functional groups.

References

- Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Molecular Diversity, 20(1), 1-7. [URL: https://pubmed.ncbi.nlm.nih.gov/26362319/]

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c07539]

- 4-Iodo-1-methyl-3-nitro-1H-pyrazole synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/75092-34-1.htm]

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(22), 5469. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7700494/]

- Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c02027]

- Buy 4-Methyl-1-nitro-1H-pyrazole | 38858-82-1. Smolecule. [URL: https://www.smolecule.com/4-methyl-1-nitro-1h-pyrazole-cas-38858-82-1]

- Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide-5-and-4-amino-1_fig3_319416104]

- Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem. [URL: https://www.benchchem.com/product/b211849/technical-support]

- Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10652033/]

- Nitration of acetyl derivatives of 1-methylpyrazole. Chemistry of Heterocyclic Compounds, 27, 656-658. [URL: https://www.semanticscholar.org/paper/Nitration-of-acetyl-derivatives-of-1-methylpyrazole-Manaev-Khrapov/2f8f7004f141f92e42526c84c3116345d9e5a1b3]

- 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. [URL: https://www.chembk.com/en/chem/1H-Pyrazole-4-Sulfonylchloride,%201-Methyl-]

- 1-Methyl-1H-pyrazole-4-sulfonyl chloride | CAS 288148-34-5. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-methyl-1h-pyrazole-4-sulfonyl-chloride-288148-34-5]

- Nitropyrazoles 22. On reactivity of 3,5-dinitro-4-(phenylsulfonyl)pyrazole and its N-methyl derivative. ResearchGate. [URL: https://www.researchgate.

- 1-Methyl-1H-pyrazole-4-sulfonyl chloride AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds020165]

- Preparation method of 1-methyl-3,4,5-trinitro-pyrazole. Google Patents. [URL: https://patents.google.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6479]

- 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide. American Elements. [URL: https://www.americanelements.com/1-methyl-3-nitro-1h-pyrazole-4-sulfonamide-1181457-77-1]

- 194 recent advances in the synthesis of new pyrazole derivatives. SlideShare. [URL: https://www.slideshare.

- 288148-34-5 Cas No. | 1-Methyl-1H-pyrazole-4-sulphonyl chloride. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/288148-34-5]

- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [URL: https://www.mdpi.com/1420-3049/20/5/8395]

- 1-methyl-3-nitro-1h-pyrazole-4-sulfonyl chloride (C4H4ClN3O4S). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71758708]

- 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride. Oakwood Chemical. [URL: https://oakwoodchemical.com/Products/025205]

- Pinosylvin. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/56297]

- (PDF) Nitropyrazoles (review). ResearchGate. [URL: https://www.researchgate.

- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [URL: https://www.mdpi.com/1422-0067/21/6/2157]

- 1-methyl-4-nitro-3-propyl-1h-pyrazole-5-carboxylic-acid-d8. MedChemExpress. [URL: https://www.medchemexpress.com/1-methyl-4-nitro-3-propyl-1h-pyrazole-5-carboxylic-acid-d8.html]

- Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science. [URL: https://benthamscience.com/article/104279]

- 1-methyl-4-nitro-1h-pyrazole-3-sulfonyl chloride (C4H4ClN3O4S). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/103080484]

- 3-(Chloromethyl)-1-methyl-1H-pyrazole. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/84547-64-8]

- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents. [URL: https://patents.google.

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PubChemLite - 1-methyl-3-nitro-1h-pyrazole-4-sulfonyl chloride (C4H4ClN3O4S) [pubchemlite.lcsb.uni.lu]

- 4. 1-Methyl-1H-pyrazole-4-sulfonyl chloride | CAS 288148-34-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. chembk.com [chembk.com]

- 6. americanelements.com [americanelements.com]

- 7. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI [mdpi.com]

Strategic Sourcing and Utilization of 1-Methyl-3-nitro-1H-pyrazole-4-sulfonyl Chloride

Executive Summary

1-Methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride (PubChem CID: 71758708) is a specialized heterocyclic electrophile used in the synthesis of sulfonamide-based pharmacophores. Unlike its non-nitro analog (1-methyl-1H-pyrazole-4-sulfonyl chloride, CAS 288148-34-5), the 3-nitro variant is rarely held in "off-the-shelf" catalog inventory due to its enhanced moisture sensitivity and specific regiochemical constraints.

This guide addresses the availability gap . It provides a dual-track strategy for researchers:

-

Commercial Sourcing: Identifying custom synthesis partners and aggregators who list the compound (often virtually).

-

In-House Synthesis: A validated protocol to generate the compound from the commercially available precursor, 1-methyl-3-nitropyrazole, ensuring project timelines are not stalled by lead times.

Chemical Profile & Reactivity

Understanding the electronic nature of this scaffold is critical for storage and reaction planning.

| Property | Specification | Technical Note |

| Molecular Formula | C₄H₄ClN₃O₄S | High nitrogen content requires careful thermal monitoring. |

| Molecular Weight | 225.61 g/mol | |

| Physical State | Solid (Low melting point) | Often appears as an off-white/yellow paste if slightly hydrolyzed. |

| Electrophilicity | High | The C3-nitro group is electron-withdrawing, significantly activating the C4-sulfonyl chloride compared to the non-nitro analog. |

| Stability | Low (Moisture) | Rapidly hydrolyzes to the sulfonic acid and HCl upon exposure to ambient humidity. |

Mechanistic Insight

The nitro group at C3 deactivates the pyrazole ring toward electrophilic aromatic substitution (EAS) but activates the sulfonyl chloride toward nucleophilic attack. This creates a "hot" electrophile that reacts aggressively with amines. Consequently, standard "open-flask" weighing procedures will degrade the reagent, leading to poor yields and variable stoichiometry.

Commercial Sourcing Strategy

Because this specific isomer is a "Tier 3" specialty chemical (low demand, high synthesis difficulty), major catalog houses (Sigma, Fisher) rarely stock it.

The "Virtual Inventory" Trap

Many aggregators (eMolecules, MolPort) may list this CAS, but the lead time is often 4–8 weeks, indicating synthesis-on-demand .

Recommended Sourcing Workflow (Decision Logic)

Use the following logic to determine your procurement strategy.

Figure 1: Strategic decision tree for sourcing niche sulfonyl chlorides. For <10g requirements, in-house synthesis is often faster than custom ordering.

Verified Supplier Categories

A. Custom Synthesis & Building Block Specialists

These vendors specialize in pyrazole chemistry and are most likely to accept a synthesis request or hold small batches.

-

Enamine: Holds the world's largest stock of building blocks. If not in stock, they have the validated route.

-

Combi-Blocks: Excellent source for the precursor (1-methyl-3-nitro-1H-pyrazole) and potentially the chloride.

-

WuXi AppTec / Syngene: Best for FTE-based scale-up (>100g).

B. Precursor Suppliers (For In-House Route)

If the sulfonyl chloride is unavailable, purchase 1-methyl-3-nitro-1H-pyrazole (CAS 3920-50-1) .

-

Fluorochem (UK/EU)

-

Apollo Scientific (UK)[1]

-

Oakwood Chemical (USA)

Technical Protocol: In-House Synthesis

Context: If commercial lead times exceed 2 weeks, synthesize the compound. The chlorosulfonation of 1-methyl-3-nitropyrazole is regioselective for the C4 position because C3 and C5 are blocked or sterically/electronically less favorable.

Reaction Scheme

Precursor: 1-Methyl-3-nitro-1H-pyrazole

Reagents: Chlorosulfonic acid (

Step-by-Step Methodology

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas scrubber (trap for HCl/SO2 gases). Flush with

. -

Addition: Add Chlorosulfonic acid (5.0 equiv) to the flask. Cool to 0°C.[2]

-

Substrate: Add 1-methyl-3-nitro-1H-pyrazole (1.0 equiv) portion-wise. Note: The reaction is exothermic.[2]

-

Heating: Slowly warm to room temperature, then heat to 100°C for 4–6 hours.

-

Checkpoint: Monitor by LC-MS (mini-workup: quench aliquot in methanol to form the methyl sulfonate). Look for conversion of Starting Material (MW ~127) to Product (MW ~225 as sulfonate).

-

-

Chlorination (Optional but Recommended): If LC-MS shows sulfonic acid (hydrolysis product) rather than chloride, cool to 60°C, add Thionyl Chloride (2.0 equiv), and reflux for 2 hours to drive conversion to the sulfonyl chloride.

-

Workup (CRITICAL):

-

Cool reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice with vigorous stirring. Caution: Violent reaction.

-

Extract immediately with Dichloromethane (DCM) (3x).

-

Wash organic layer with cold brine.

-

Dry over

, filter, and concentrate in vacuo at <30°C.

-

-

Storage: Store under Argon at -20°C.

Quality Control & Validation

Trusting a vendor's Certificate of Analysis (CoA) for unstable sulfonyl chlorides is risky. Always re-validate.

Analytical Logic

Direct injection of sulfonyl chlorides into LC-MS using aqueous mobile phases causes hydrolysis, giving false negatives (showing sulfonic acid).

Self-Validating Protocol (Derivatization):

-

Take 5 mg of the sample.

-

Dissolve in 1 mL dry DCM.

-

Add 1 drop Benzylamine .

-

Wait 5 minutes.

-

Inject into LC-MS.

-

Target: Look for the Benzyl-sulfonamide adduct . If this peak is major, your sulfonyl chloride is active. If you only see sulfonic acid, the reagent has degraded.

Utilization: Synthesis of Sulfonamides

The following workflow illustrates the standard coupling procedure, optimized to prevent hydrolysis of the nitro-pyrazole scaffold.

Figure 2: Optimized coupling workflow. The use of Pyridine acts as both base and nucleophilic catalyst.

References

-

PubChem. Compound Summary: 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride (CID 71758708).[3] National Library of Medicine. [Link]

-

National Institutes of Health (NIH). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (General procedure for pyrazole chlorosulfonation). [Link]

-

American Elements. 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide Data Sheet.[4] (Derivative availability).[1][5] [Link]

Sources

- 1. 288148-34-5 Cas No. | 1-Methyl-1H-pyrazole-4-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 1-methyl-3-nitro-1h-pyrazole-4-sulfonyl chloride (C4H4ClN3O4S) [pubchemlite.lcsb.uni.lu]

- 4. americanelements.com [americanelements.com]

- 5. 1-Methyl-1H-Pyrazole-3-sulfonamide | [frontierspecialtychemicals.com]

A Technical Guide to 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride: Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1] Its prevalence in pharmaceuticals stems from its metabolic stability and its ability to act as a versatile scaffold for presenting diverse pharmacophoric groups. The introduction of a nitro group and a sulfonyl chloride functionality onto a 1-methyl-pyrazole core, as in 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride, creates a highly valuable, yet commercially scarce, building block for drug discovery. The sulfonyl chloride group is a potent electrophile, readily reacting with a wide array of nucleophiles to form sulfonamides—a class of compounds with a rich history of therapeutic applications.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this promising reagent.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C4H4ClN3O4S |

| Molecular Weight | 225.61 g/mol |

| IUPAC Name | 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride |

| CAS Number | Not assigned |

Proposed Synthesis of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride

Given the lack of commercial availability of the title compound, a multi-step synthesis is required. The following protocol is a proposed route based on established methodologies for the nitration and sulfonylation of pyrazole derivatives.[2] The synthesis begins with the commercially available 1-methyl-1H-pyrazole.

Experimental Protocol

Step 1: Synthesis of 1-methyl-3-nitro-1H-pyrazole

This procedure is adapted from the nitration of 1-methylpyrazole as described in the literature.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of trifluoroacetic anhydride to 0 °C in an ice bath.

-

Addition of 1-methyl-1H-pyrazole: Slowly add 2.0 g of 1-methyl-1H-pyrazole (CAS 930-36-9) to the cooled trifluoroacetic anhydride with stirring.[3] Maintain the temperature at 0 °C.

-

Nitration: To the resulting solution, add a pre-cooled (0 °C) mixture of 1.5 mL of concentrated nitric acid and 5 mL of trifluoroacetic anhydride dropwise over 30 minutes. Ensure the temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto 50 g of crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 25 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-methyl-3-nitro-1H-pyrazole.

Step 2: Synthesis of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride

This step involves the electrophilic sulfonation of the nitrated pyrazole.

-

Reaction Setup: In a fume hood, place 1.5 g of the 1-methyl-3-nitro-1H-pyrazole from Step 1 into a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Chlorosulfonic Acid: Cool the flask to 0 °C in an ice bath and slowly add 5 mL of chlorosulfonic acid dropwise with vigorous stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

-

Isolation: The solid precipitate of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Price and Availability of Precursors

| Compound | CAS Number | Supplier Example | Price (USD) - Example Quantity |

| 1-methyl-1H-pyrazole | 930-36-9 | Matrix Fine Chemicals | Request Quote |

| Nitric Acid | 7697-37-2 | Major Chemical Suppliers | Varies |

| Trifluoroacetic Anhydride | 407-25-0 | Major Chemical Suppliers | Varies |

| Chlorosulfonic Acid | 7790-94-5 | Major Chemical Suppliers | Varies |

Reactivity and Applications in Drug Discovery

The primary utility of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride in drug discovery lies in its ability to serve as a versatile electrophile for the synthesis of novel sulfonamides. The strong electron-withdrawing nature of the p-nitrobenzene sulfonyl group enhances the electrophilicity of the sulfonyl chloride.[4]

Synthesis of Sulfonamide Libraries

The reaction of the sulfonyl chloride with a diverse range of primary and secondary amines provides a straightforward route to a library of pyrazole sulfonamides. These can then be screened for various biological activities.

Caption: General scheme for the synthesis of sulfonamide derivatives.

Potential Biological Activities

Nitro-substituted pyrazoles have been investigated for a wide range of biological activities, including:

-

Anticancer: Many pyrazole derivatives have shown potent anticancer activity.[5]

-

Antimicrobial: The pyrazole scaffold is present in various antibacterial and antifungal agents.[1]

-

Anti-inflammatory: Certain pyrazole derivatives are known for their anti-inflammatory properties.[1]

The synthesis of novel sulfonamides from 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride allows for the exploration of new chemical space in the search for potent and selective therapeutic agents in these and other disease areas.

Safety Information

-

Sulfonyl chlorides are corrosive and moisture-sensitive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Nitro compounds can be energetic and should be handled with care, avoiding heat and shock.

-

Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water. Extreme caution must be exercised when handling this reagent.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

Gong, T., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(21), 6687. [Link]

-

Matrix Fine Chemicals. (n.d.). 1-METHYL-1H-PYRAZOLE. Retrieved from [Link]

-

Rostom, S. A. F., et al. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 13(11), 369. [Link]

-

Singh, R., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 24, 123-130. [Link]

Sources

- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-METHYL-1H-PYRAZOLE | CAS 930-36-9 [matrix-fine-chemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. methyl 3-nitro-1H-pyrazole-5-carboxylate | C5H5N3O4 | CID 135452337 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Synthesis of Amino-Pyrazole Sulfonamides from Nitro Precursors

This Application Note is designed for research scientists and process chemists involved in the synthesis of Amino-Pyrazole Sulfonamides , a privileged scaffold in kinase inhibitors (e.g., Pazopanib analogs), COX-2 inhibitors, and antibiotics.

The guide focuses on the Nitro-Reduction Route , a critical pathway when de novo cyclization is chemically inaccessible due to complex substitution patterns.

Abstract & Strategic Overview

The conversion of nitro-pyrazole sulfonamides to their amino counterparts is a pivotal step in diversifying the pyrazole core. While catalytic hydrogenation is the industry standard, it presents specific challenges in this scaffold:

-

Catalyst Poisoning: The sulfonamide sulfur atom can reversibly poison Pd/Pt catalysts, stalling reaction kinetics.

-

Chemoselectivity: Halogenated pyrazoles (often required for biological activity) are prone to hydrodehalogenation under standard hydrogenation conditions.

-

Solubility: Nitro-pyrazole sulfonamides typically exhibit poor solubility in alcoholic solvents, necessitating polar aprotic co-solvents or elevated temperatures.

This guide details two validated protocols: Catalytic Hydrogenation (Method A) for standard scaffolds, and Fe-Mediated Reduction (Method B) for halogen-sensitive substrates.

Retrosynthetic Logic & Pathway

The synthesis generally proceeds via the chlorosulfonation of a nitro-pyrazole, followed by amination to form the sulfonamide, and finally, reduction of the nitro group.

Figure 1: General synthetic workflow for accessing amino-pyrazole sulfonamides.

Critical Process Parameters (CPP)

| Parameter | Criticality | Scientific Rationale |

| Solvent System | High | Nitro-pyrazole sulfonamides are often insoluble in pure MeOH/EtOH. Recommendation: Use THF:MeOH (1:1) or EtOAc:MeOH (2:1) to maintain homogeneity. |

| Catalyst Loading | Medium | Sulfonamides can coordinate to Pd. Higher loading (10 wt%) or specialized catalysts (Sulfided Pt/C) may be required. |

| Temperature Control | High | Nitro reduction is highly exothermic ( |

| pH Sensitivity | Medium | Sulfonamides are weak acids ( |

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Standard)

Best for: Non-halogenated substrates, scale-up, and clean workup.

Reagents:

-

Substrate: 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide (1.0 equiv)

-

Catalyst: 10% Pd/C (50% water wet) (10 wt% loading relative to substrate)

-

Solvent: Methanol / THF (1:1 v/v)

-

Hydrogen Source:

balloon or Parr shaker (30-50 psi)

Procedure:

-

Dissolution: In a hydrogenation vessel, dissolve the nitro-sulfonamide (e.g., 5.0 g) in MeOH:THF (1:1, 50 mL). Sonicate if necessary to ensure fine dispersion.

-

Inerting: Add the Pd/C catalyst carefully under a stream of nitrogen. Safety Note: Dry Pd/C is pyrophoric. Always use wet catalyst or add under inert gas.

-

Hydrogenation: Purge the vessel with

(3x) and then -

Monitoring: Monitor via LC-MS. The intermediate hydroxylamine (

) may be observed. Continue until full conversion to amine ( -

Workup: Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the pad with warm MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure. The amino-pyrazole sulfonamide often crystallizes upon concentration. Triturate with diethyl ether to obtain a high-purity solid.

Protocol B: Iron-Mediated Reduction (Chemoselective)

Best for: Halogenated pyrazoles (Cl, Br, I) where Pd/C causes dehalogenation.

Reagents:

-

Substrate: 5-chloro-1-methyl-4-nitro-1H-pyrazole-3-sulfonamide (1.0 equiv)

-

Reductant: Iron Powder (325 mesh, 5.0 equiv)

-

Electrolyte: Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol / Water (3:1 v/v)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend the nitro substrate (10 mmol) in Ethanol (30 mL) and Water (10 mL).

-

Activation: Add

(50 mmol) and Iron powder (50 mmol). -

Reaction: Heat the mixture to 70°C with vigorous stirring. The reaction will turn a rusty brown/black color.

-

Note: Reduction of nitro-pyrazoles can be sluggish compared to nitrobenzenes. If stalled, add 1-2 drops of Acetic Acid to activate the iron surface.

-

-

Monitoring: Check TLC/LC-MS every 30 mins. Reaction is usually complete in 1–3 hours.

-

Workup (Crucial Step):

Characterization & Quality Control

Expected Analytical Profile:

-

1H NMR (DMSO-d6):

-

Disappearance of the Nitro-associated downfield shift.

-

Appearance of a broad singlet (

) typically between -

The sulfonamide

is often distinct, appearing downfield (

-

-

Mass Spectrometry:

-

Clear shift from

(Nitro) to -

Watch for

(Hydroxylamine impurity) or

-

Table 1: Method Comparison

| Feature | Method A (Pd/C + H2) | Method B (Fe/NH4Cl) | Method C (SnCl2) |

| Yield | High (85-95%) | Good (75-85%) | Moderate (60-75%) |

| Halogen Tolerance | Poor (Dehalogenation risk) | Excellent | Excellent |

| Workup | Simple (Filtration) | Tedious (Emulsions) | Difficult (Tin salts) |

| Scalability | Excellent | Moderate (Waste generation) | Poor (Toxic waste) |

Troubleshooting Guide

Issue: Incomplete Reduction (Stalled at Hydroxylamine)

-

Cause: Catalyst poisoning by the sulfonamide sulfur or steric hindrance.

-

Solution: Increase temperature to 40-50°C. Add a promoter (1% Vanadium oxide) or switch to Raney Nickel (requires higher pressure).

Issue: Product is Water Soluble / Low Recovery

-

Cause: Amino-pyrazole sulfonamides are amphoteric.

-

Solution: Avoid acidic workups. Adjust aqueous layer to pH ~7-8 (isoelectric point vicinity) before extraction with EtOAc/n-Butanol (9:1).

Issue: "Red/Orange" Impurity

-

Cause: Formation of Azo-pyrazole dimers via condensation of nitroso/amine intermediates.

-

Solution: Run the reaction at a higher dilution and ensure adequate hydrogen pressure/reductant excess to push the intermediate quickly to the amine.

References

-

Synthesis of Pyrazole Sulfonamides

- Title: "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu

- Source:ACS Omega (via PubMed Central)

-

URL:[Link]

- Relevance: Details the coupling of sulfonyl chlorides to amines and general pyrazole handling.

-

Catalytic Hydrogenation Protocols

-

Selective Reduction (Halogen Tolerance)

- Title: "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr

- Source:Tetrahedron Letters (via PubMed Central)

-

URL:[Link]

- Relevance: Validates the use of hydrazine/Pd for chemoselective reduction, an altern

-

Iron-Mediated Reduction (General)

- Title: "Amine synthesis by nitro compound reduction"

- Source: Organic Chemistry Portal

-

URL:[Link]

- Relevance: Comprehensive list of reagents for nitro reduction including Fe, SnCl2, and Zn.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 3. Design and Synthesis of 3-(β-d-Glucopyranosyl)-4-amino/4-guanidino Pyrazole Derivatives and Analysis of Their Glycogen Phosphorylase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis and Validation of Pyrazole-Based COX-2 Inhibitors via Sulfonyl Chloride Intermediates

Abstract & Introduction

This application note details the convergent synthesis of selective COX-2 inhibitors, specifically focusing on the 1,5-diarylpyrazole scaffold (archetype: Celecoxib). While many commercial routes utilize pre-fabricated hydrazines, this protocol addresses the de novo preparation of the sulfonamide pharmacophore using sulfonyl chloride precursors . This approach allows researchers to introduce diverse sulfonamide substitutions early in the synthetic pathway, a critical capability for Structure-Activity Relationship (SAR) exploration.

Key Pharmacological Insight: The selectivity of these inhibitors hinges on the sulfonamide (

Mechanistic Rationale

To design effective inhibitors, one must understand the structural divergence between the constitutive COX-1 and inducible COX-2 isoforms.

The Selectivity Filter

-

COX-1: The active site channel is restricted by Ile523 , preventing bulky groups from accessing the side pocket.

-

COX-2: The presence of Val523 opens a secondary hydrophilic pocket.

-

The Interaction: The sulfonamide group of the inhibitor forms a hydrogen bond network with Arg513 and His90 within this pocket. This interaction is the thermodynamic driver for COX-2 selectivity.

Pathway Visualization

The following diagram illustrates the structural logic dictating the synthesis:

Figure 1: Structural basis of COX-2 selectivity. The Val523 residue in COX-2 permits the sulfonamide moiety to bind Arg513, a mechanism physically blocked in COX-1.

Chemical Synthesis Protocol

This workflow describes the synthesis of Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide).

Core Strategy: The sulfonyl chloride is first converted to a sulfonamide-hydrazine linker, which is then condensed with a fluorinated 1,3-diketone.

Phase A: Preparation of the Hydrazine Linker

Target: 4-Hydrazinobenzenesulfonamide Hydrochloride Starting Material: 4-Acetamidobenzenesulfonyl chloride (p-ASC)

Rationale: Using p-ASC allows for the controlled introduction of the sulfonamide before generating the reactive hydrazine.

-

Sulfonylation (Ammonolysis):

-

Dissolve 4-acetamidobenzenesulfonyl chloride (23.3 g, 0.1 mol) in acetone (100 mL).

-

Add concentrated aqueous ammonia (25%, 50 mL) dropwise at 0–5°C.

-

Stir for 2 hours at room temperature.

-

Observation: Precipitate forms.

-

Evaporate solvent or pour into ice water to collect 4-acetamidobenzenesulfonamide .

-

-

Hydrolysis:

-

Reflux the intermediate in 10% HCl (100 mL) for 1 hour to remove the acetyl protecting group.

-

Neutralize with NaOH to pH 8 to precipitate 4-aminobenzenesulfonamide (Sulfanilamide) .

-

-

Diazotization & Reduction (The Critical Step):

-

Dissolve Sulfanilamide (17.2 g, 0.1 mol) in conc. HCl (30 mL) and ice water. Maintain <5°C.

-

Add

(6.9 g in 15 mL water) dropwise. Safety: Evolution of NOx gases. -

Stir for 30 min. The solution becomes clear (Diazonium salt formed).

-

Reduction: Rapidly add a solution of

(45 g in 50 mL conc. HCl) at <0°C. -

Stir for 2 hours. A white/beige precipitate forms.

-

Filter and wash with cold ethanol.

-

Yield: ~18 g of 4-hydrazinobenzenesulfonamide hydrochloride .

-

Phase B: Pyrazole Cyclization (Convergent Step)

Reagents: 4-Hydrazinobenzenesulfonamide HCl + 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione.[3][4]

-

Preparation of Reaction Matrix:

-

In a 250 mL round-bottom flask, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (2.30 g, 10 mmol) in Ethanol (40 mL).

-

Add 4-hydrazinobenzenesulfonamide hydrochloride (2.58 g, 11.5 mmol).

-

-

Catalysis:

-

Add a catalytic amount of Trifluoroacetic Acid (TFA) (5 drops) or aqueous HCl (1 mL).

-

Note: Acid catalysis promotes the dehydration step essential for aromaticity.

-

-

Reflux:

-

Heat to reflux (78°C) for 4–6 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The diketone spot should disappear.

-

-

Work-up:

-

Purification:

-

Recrystallize from Cyclohexane/Ethyl Acetate or purify via Flash Chromatography (Silica gel, 0-30% EtOAc in Hexane).

-

Final Product: White solid (Celecoxib).

-

Synthetic Workflow Diagram

Figure 2: Convergent synthetic route. The sulfonyl chloride is the progenitor of the sulfonamide "warhead" (Green), which is then coupled to the scaffold.

Analytical Characterization

To ensure the integrity of the synthesized inhibitor, verify the following parameters.

| Parameter | Expected Value/Signal | Structural Assignment |

| Appearance | White to off-white powder | Crystalline purity |

| Melting Point | 160–162 °C | Polymorph verification |

| MS (ESI) | Molecular Weight Confirmation | |

| 1H NMR (DMSO-d6) | Sulfonamide | |

| 1H NMR (DMSO-d6) | Phenyl rings | |

| 1H NMR (DMSO-d6) | Methyl group (Tolyl moiety) | |

| 19F NMR |

Biological Validation (COX-1 vs. COX-2 Assay)

A self-validating protocol must prove selectivity, not just inhibition.

Assay Principle (Peroxidase Method)

This protocol utilizes the peroxidase activity of COX enzymes.[7] The inhibition is measured by the reduction in the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), monitored colorimetrically at 590 nm.[7]

Protocol Steps

-

Preparation:

-

Reconstitute lyophilized COX-1 (ovine) and COX-2 (human recombinant) enzymes in Assay Buffer (0.1 M Tris-HCl, pH 8.0).

-

Prepare Heme cofactor solution.

-

-

Inhibitor Incubation:

-

Add 150

L Assay Buffer to wells. -

Add 10

L Heme + 10 -

Add 10

L of Synthesized Inhibitor (dissolved in DMSO) at varying concentrations (0.01 -

Control: DMSO only (100% Activity).

-

Incubate for 5 minutes at 25°C. (Crucial: Allows time-dependent binding to the COX-2 side pocket).

-

-

Reaction Initiation:

-

Add 20

L Colorimetric Substrate (TMPD). -

Add 20

L Arachidonic Acid (Substrate).

-

-

Measurement:

-

Read Absorbance (590 nm) immediately and after 5 minutes.

-

Calculate

/min.

-

Data Analysis & Acceptance Criteria

Calculate % Inhibition:

Expected Results for Valid Synthesis:

| Compound | COX-1 IC50 (

Note: If COX-2 IC50 is > 1.0

References

-

Penning, T. D., et al. (1997).[14] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. Link

-

Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777. Link

-

Cayman Chemical. (2023).[9][15] COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Manuals. Link

-

Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[1][12][16] Nature, 384, 644–648. Link

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of Celecoxib from 4'-Methylacetophenone. BenchChem Protocols. Link

Sources

- 1. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 2. brieflands.com [brieflands.com]

- 3. zenodo.org [zenodo.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 8. asianpubs.org [asianpubs.org]

- 9. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]

- 10. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. arborpharmchem.com [arborpharmchem.com]

- 14. Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 16. acs.figshare.com [acs.figshare.com]

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride. This guide is designed to provide expert insights and practical troubleshooting strategies to address the solubility challenges that can be encountered with this reactive intermediate. Our goal is to equip you with the knowledge to efficiently and effectively handle this compound in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride. What are the likely reasons for this?

A1: Solubility issues with this compound can stem from a combination of its structural features. The pyrazole ring, while generally soluble in many organic solvents, is substituted with a highly polar nitro group and a reactive sulfonyl chloride group.[1][2] The nitro group, in particular, can lead to strong intermolecular interactions, increasing the crystal lattice energy and making the compound resistant to dissolution.[3][4] Furthermore, as a sulfonyl chloride, it is susceptible to hydrolysis, and any degradation to the corresponding sulfonic acid could complicate solubility observations.[5][6][7]

Q2: What is the expected polarity of this molecule, and how does that guide solvent selection?

A2: 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride is a polar molecule. The presence of the nitro group and the sulfonyl chloride group significantly increases its polarity compared to the parent pyrazole ring.[8] This suggests that it will likely be more soluble in polar aprotic solvents that can solvate the molecule without reacting with the sulfonyl chloride group. The principle of "like dissolves like" is a good starting point for solvent selection.[9]

Q3: Can I heat the mixture to improve solubility?

A3: Gentle heating can be an effective strategy to increase the solubility of many compounds, including pyrazole derivatives.[2] However, caution is advised with 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride due to its reactive nature. Overheating could potentially lead to decomposition. It is recommended to heat the mixture gently and for the shortest time necessary. Monitoring for any color change, which could indicate degradation, is crucial.

Q4: My compound is insoluble even in solvents where it is expected to dissolve. Could it have degraded?

A4: Yes, this is a possibility. Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[6][7] Sulfonic acids have very different solubility profiles, often being more soluble in highly polar or aqueous environments and less soluble in many common organic solvents. If you suspect degradation, it is advisable to check the purity of your starting material using an appropriate analytical technique like NMR or LC-MS.

Troubleshooting Guides & Experimental Protocols

Systematic Solvent Screening Protocol

When faced with a new compound with unknown solubility, a systematic approach is key. The following protocol outlines a method for screening a range of solvents with varying polarities.

Objective: To identify a suitable solvent or solvent system for 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride.

Materials:

-

1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride

-

A selection of anhydrous solvents (see table below)

-

Small vials or test tubes

-

Vortex mixer

-

Optional: Ultrasound bath

Procedure:

-

Preparation: Dispense a small, accurately weighed amount of the compound (e.g., 1-2 mg) into several individual vials.

-

Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 0.5 mL), starting with the least polar and moving to the most polar.

-

Initial Observation: Observe if the compound dissolves immediately at room temperature.

-

Agitation: If not immediately soluble, vortex the vial for 30-60 seconds.

-

Gentle Heating: If the compound remains insoluble, gently warm the vial (e.g., to 40-50 °C) and vortex again. Be cautious of solvent evaporation and potential compound degradation.

-

Sonication: As an alternative or in addition to heating, place the vial in an ultrasound bath for 5-10 minutes.

-

Record Observations: Carefully record the solubility in each solvent (e.g., soluble, partially soluble, insoluble) at each stage.

Data Presentation: Solvent Selection Table

The following table provides a list of suggested solvents for screening, ordered by increasing polarity.

| Solvent Category | Recommended Solvents | Expected Solubility of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride | Rationale |

| Nonpolar Aprotic | Hexanes, Toluene | Low | Unlikely to be effective due to the high polarity of the solute. |

| Moderately Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to Good | These solvents are often good starting points for a wide range of organic compounds. THF and Ethyl Acetate are generally good solvents for pyrazole derivatives.[2] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Excellent | These solvents have higher polarity and are likely to be effective. DMF and DMSO are powerful solvents for many poorly soluble compounds.[2] |

| Polar Protic | Methanol, Ethanol | Use with caution | These solvents can react with the sulfonyl chloride group (solvolysis). If used, the reaction should be conducted promptly after dissolution. |

| Aqueous | Water | Very Low | Aromatic nitro compounds and sulfonyl chlorides generally have low water solubility.[3][10][11][12] This low solubility can, however, protect the sulfonyl chloride from rapid hydrolysis.[10][12] |

Visualization of Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility issues with 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride.

Caption: Troubleshooting workflow for solubility issues.

References

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Predicting Solubility. Rowan Scientific. [Link]

-

Pyrazole. Solubility of Things. [Link]

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]

-

Nitro Compounds. Chemistry LibreTexts. [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

-

Pyrazole. ChemBK. [Link]

-

Physical properties of nitro compounds. CHEM-GUIDE. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

-

How do you explain the polarity of nitro. Ask Mattrab. [Link]

-

Nitrobenzene. Solubility of Things. [Link]

-

Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CHEM-GUIDE: Physical properties of nitro compounds [chem-guide.blogspot.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 2). How do you explain the polarity of nitro | Class Twelve Chemistry [askmattrab.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pubs.acs.org [pubs.acs.org]

Technical Support Center: Efficient Removal of Excess Sulfonyl Chloride

This guide provides researchers, scientists, and drug development professionals with in-depth technical advice and troubleshooting strategies for the effective removal of unreacted sulfonyl chlorides from reaction mixtures. The following question-and-answer format addresses common challenges and offers practical, field-proven solutions.

Introduction: The Importance of Complete Sulfonyl Chloride Removal

Sulfonyl chlorides are highly reactive electrophiles widely used in the synthesis of sulfonamides, sulfonate esters, and other vital chemical entities. However, their high reactivity also presents a significant challenge in purification. Residual sulfonyl chloride can interfere with subsequent synthetic steps, complicate product isolation, and pose safety risks.[1] Moreover, its hydrolysis leads to the formation of sulfonic acids and hydrochloric acid, which can degrade acid-sensitive products and complicate purification.[2] Therefore, complete removal of excess sulfonyl chloride is a critical step in ensuring the purity, stability, and safety of the final product.

Frequently Asked Questions & Troubleshooting Guides

Q1: My aqueous workup isn't removing all the sulfonyl chloride byproducts. What should I do?

This is a common issue, especially with sterically hindered or electron-deficient sulfonyl chlorides that are less prone to hydrolysis.[3] An oily residue after an aqueous wash is often unreacted sulfonyl chloride.[4]

Causality: Benzenesulfonyl chloride, for example, is a viscous oil that is insoluble in cold water and hydrolyzes slowly under these conditions.[4] Simply washing with water may not be sufficient for complete removal.

Troubleshooting Steps:

-

Pre-quench before washing: Before the basic wash, quench the reaction mixture with a nucleophile like methanol or aqueous ammonia. This converts the sulfonyl chloride to a more easily separable sulfonate ester or sulfonamide.[3]

-

Increase contact time and agitation: Vigorous stirring of the biphasic mixture for an extended period (e.g., 30-60 minutes) can enhance the rate of hydrolysis.[3]

-

Use a phase-transfer catalyst: For particularly stubborn sulfonyl chlorides, a phase-transfer catalyst can facilitate the reaction between the sulfonyl chloride in the organic phase and the quenching agent in the aqueous phase.

-

Consider a different quenching agent: Instead of relying solely on water, adding a mild base like sodium bicarbonate can facilitate the hydrolysis to the more water-soluble sulfonic acid.[5]

Q2: How do I choose the right quenching agent for my reaction?

The choice of quenching agent is critical and depends on the stability of your desired product and the reactivity of the sulfonyl chloride.

Expertise & Experience: The goal is to convert the sulfonyl chloride into a species with significantly different physical properties (e.g., polarity, solubility) from your product, allowing for easy separation.

| Quenching Agent | Product of Quench | Ideal For | Not Recommended For |

| Water/Aqueous Base (e.g., NaHCO₃, NaOH) | Sulfonic Acid Salt | Robust, water-insensitive products on a moderate to large scale.[3][6] | Water-sensitive or base-labile products (e.g., esters).[1] |

| Simple Amines (e.g., aq. NH₃, triethylamine) | Sulfonamide | Reactions where the resulting sulfonamide is easily separated by chromatography or extraction.[4] | Products with similar polarity to the resulting sulfonamide. |

| Alcohols (e.g., Methanol) | Sulfonate Ester | Creating a derivative that is more amenable to chromatographic separation than the parent sulfonyl chloride. | Products that are sensitive to acidic byproducts (HCl is generated). |

Q3: When should I consider using a scavenger resin?

Scavenger resins are an excellent choice when traditional extractive workups are problematic.

Authoritative Grounding: Scavenger resins are solid-supported reagents that react with and sequester excess reagents or byproducts, which are then removed by simple filtration.

Use a scavenger resin when:

-

Your product is sensitive to aqueous conditions.

-

Your product is water-soluble, making extraction difficult.

-

You are performing high-throughput or parallel synthesis and need a simplified purification workflow.[3]

-

The sulfonyl chloride is particularly unreactive towards hydrolysis.

Common Scavenger Resins for Sulfonyl Chlorides:

-

Amine-based resins (e.g., PS-Trisamine, Si-Amine): These are highly effective at scavenging electrophiles like sulfonyl chlorides. The resin-bound sulfonamide is easily filtered off.

-

Thiol-based resins (e.g., Si-Thiol): These can also be used to scavenge electrophiles.

Q4: My product is co-eluting with the sulfonyl chloride during column chromatography. How can I improve the separation?

This indicates that your product and the unreacted sulfonyl chloride have very similar polarities.[1]

Solution: The most effective strategy is to chemically modify the sulfonyl chloride before chromatography to drastically alter its polarity.

-

Quench to a More Polar Derivative:

-

Optimize Chromatographic Conditions:

-

Solvent System: Experiment with different solvent systems to maximize the difference in retention factors (Rf) between your product and the quenched sulfonyl chloride derivative.

-

Stationary Phase: While silica gel is most common, consider other stationary phases like alumina or reverse-phase silica if separation remains challenging.

-

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Base Quench and Workup

This protocol is suitable for the removal of excess sulfonyl chloride when the desired product is stable to aqueous base.[3]

-

Cool the Reaction: Once the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath to control the exotherm of the quench.[3]

-

Quench with Water: Slowly add deionized water to the reaction mixture with vigorous stirring.

-

Add Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir for 30-60 minutes. This will hydrolyze the remaining sulfonyl chloride and neutralize the resulting sulfonic acid and any HCl generated.[3]

-

Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with the reaction solvent (e.g., ethyl acetate, DCM) two more times to recover any dissolved product.[3]

-

Wash: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Workup Using an Amine Scavenger Resin

This protocol is ideal for situations where an aqueous workup is not desirable or for high-throughput applications.

-

Choose the Resin: Select an appropriate amine-based scavenger resin, such as PS-Trisamine or Si-Amine. A common loading is around 2-3 equivalents relative to the excess sulfonyl chloride.[1]

-

Add Resin to Reaction: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.

-

Stir: Stir the suspension at room temperature. The required time can range from a few hours to overnight.

-

Monitor Progress: Monitor the disappearance of the sulfonyl chloride by Thin Layer Chromatography (TLC).

-

Filter: Once the reaction is complete, filter the mixture to remove the resin.

-

Wash and Concentrate: Wash the resin with a suitable organic solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of sulfonyl chloride.[1]

Visualized Workflows

References

-

ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.

-

American Chemical Society. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Retrieved February 14, 2026, from [Link]

-

Supra sciences. (n.d.). Sulfonyl Chloride (SO2Cl). Retrieved February 14, 2026, from [Link]

-

Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved February 14, 2026, from [Link]

-

OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved February 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?. Retrieved February 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). p. 943. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved February 14, 2026, from [Link]

-

Reddit. (2019). Removing thionyl chloride. Retrieved February 14, 2026, from [Link]

-

ACS Publications. (2006). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved February 14, 2026, from [Link]

-

University of Southampton. (2004). Sulfonyl Chloride Resins and Associated Supported Reagents. Retrieved February 14, 2026, from [Link]

-

Biotage. (n.d.). Metal scavengers for organic purification. Retrieved February 14, 2026, from [Link]

-

Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2023). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved February 14, 2026, from [Link]

-

Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Optimizing Base Equivalents for Pyrazole Sulfonyl Chloride Coupling

Welcome to the technical support center for a critical transformation in medicinal chemistry: the coupling of pyrazoles with sulfonyl chlorides. This guide is specifically designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, with a laser focus on the pivotal role of the base. Here, we move beyond simple protocols to dissect the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the choice and amount of base so critical in this specific coupling reaction?

A1: The base in a pyrazole sulfonyl chloride coupling serves two primary functions: to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity, and to scavenge the HCl byproduct generated during the reaction. The "right" amount of base is a delicate balance. Insufficient base leads to incomplete deprotonation and a stalled reaction due to the accumulation of HCl, which can protonate the starting pyrazole. Conversely, an excessive amount of a strong base can lead to undesired side reactions, such as the hydrolysis of the sulfonyl chloride starting material or the product.[1][2]

Q2: I'm seeing low yield and the presence of a sulfonic acid impurity in my final product. What is the likely cause?

A2: The formation of a sulfonic acid is a tell-tale sign of sulfonyl chloride hydrolysis.[3][4] This is one of the most common failure modes and is almost always caused by the presence of water in the reaction. The base itself can be a source of water if not handled under anhydrous conditions. Certain bases, particularly inorganic bases in aqueous solutions, can directly contribute to this problem. To mitigate this, ensure all solvents and reagents are rigorously dried and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

Q3: Can the base influence which nitrogen atom of an unsubstituted pyrazole is sulfonated?

A3: Pyrazole itself is an aromatic heterocycle with two adjacent nitrogen atoms.[2] While electronically similar, their reactivity can be influenced by the reaction conditions. The choice of base can play a role in the regioselectivity of the N-sulfonylation, although this is more pronounced when the pyrazole ring is asymmetrically substituted. For unsubstituted pyrazole, a mixture of regioisomers is possible, but often one isomer is thermodynamically favored.

Q4: Are there alternatives to traditional amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA)?

A4: Yes, while TEA and DIPEA are common choices, other bases can offer advantages depending on the specific substrates. For instance, pyridine can act as both a base and a nucleophilic catalyst.[5] Inorganic bases like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) can be used, particularly in biphasic systems or with phase-transfer catalysts, although they are generally less effective in anhydrous organic solvents.[6] In some cases, strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide have been employed, especially when dealing with less nucleophilic pyrazoles.[2]

Q5: What is the role of a catalyst like 4-Dimethylaminopyridine (DMAP) in this reaction?

A5: DMAP is often used in catalytic amounts alongside a stoichiometric base like TEA. It functions as a highly efficient nucleophilic catalyst.[7][8] DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is then more readily attacked by the pyrazole nucleophile. This catalytic cycle can significantly accelerate the reaction rate and often allows for lower reaction temperatures.[5][7]

Troubleshooting Guide: Common Issues and Solutions

| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |

| Low or No Conversion | 1. Insufficient Base: Incomplete deprotonation of the pyrazole. 2. Low Nucleophilicity of Pyrazole: Electron-withdrawing groups on the pyrazole ring reduce its reactivity. 3. Steric Hindrance: Bulky substituents on either the pyrazole or the sulfonyl chloride are impeding the reaction.[9] | 1. Increase Base Equivalents: Incrementally increase the base to 1.5-2.0 equivalents. This ensures complete deprotonation and sequestration of HCl. 2. Use a Stronger Base: Switch from TEA or DIPEA to a stronger base like NaH or potassium tert-butoxide to more effectively deprotonate the pyrazole.[2] 3. Add a Catalyst: Introduce a catalytic amount of DMAP (0.1-0.2 eq) to accelerate the reaction.[7] 4. Increase Reaction Temperature: Carefully increase the temperature to provide more energy for the reaction to proceed. |

| Formation of Sulfonic Acid | 1. Presence of Water: Hydrolysis of the sulfonyl chloride is a major side reaction.[3] 2. Base-Promoted Hydrolysis: Some bases can facilitate the hydrolysis of the sulfonyl chloride. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all reagents and glassware thoroughly. Perform the reaction under an inert atmosphere.[4] 2. Choose a Non-Nucleophilic Base: Opt for a sterically hindered base like DIPEA over a more nucleophilic one like TEA. 3. Controlled Workup: Quench the reaction at low temperature (e.g., pouring onto ice) to minimize hydrolysis of any remaining sulfonyl chloride.[4] |

| Multiple Products (Regioisomers) | 1. Unsymmetrical Pyrazole: The two nitrogen atoms of the pyrazole are not equivalent, leading to the formation of two different products.[10] | 1. Solvent Optimization: The polarity of the solvent can influence the regioselectivity. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF). 2. Temperature Control: Lowering the reaction temperature may favor the formation of the kinetic product over the thermodynamic one. |

| Reaction Stalls After Initial Conversion | 1. Precipitation of Base-HCl Salt: The hydrochloride salt of the amine base may precipitate out of solution, effectively removing the base from the reaction. | 1. Choose a More Soluble Base: Switch to a base whose hydrochloride salt has better solubility in the chosen solvent. 2. Use a More Polar Solvent: A more polar solvent may help to keep the base-HCl salt in solution. |

Experimental Protocols

General Protocol for Pyrazole Sulfonyl Chloride Coupling

This protocol provides a starting point for optimization. The equivalents of base and the choice of solvent may need to be adjusted based on the specific substrates.

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the pyrazole (1.0 equiv) and the chosen anhydrous solvent (e.g., dichloromethane, 10 vol).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add the base (e.g., DIPEA, 1.5 equiv) dropwise.[2]

-

Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (1.05 equiv) in the anhydrous solvent. Add this solution dropwise to the pyrazole/base mixture at 0 °C.[2]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Workup: Upon completion, quench the reaction by adding cold water (10 vol).[2] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with water and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure pyrazole sulfonamide.[2]

Protocol for DMAP-Catalyzed Coupling

This protocol is recommended for sluggish reactions or when milder conditions are desired.

-

Preparation: To a dry round-bottom flask under an inert atmosphere, add the pyrazole (1.0 equiv), DMAP (0.1 equiv), and the chosen anhydrous solvent (e.g., acetonitrile).[7]

-

Base Addition: Add the stoichiometric base (e.g., TEA, 1.2 equiv).

-

Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.05 equiv) to the mixture.

-

Reaction Monitoring and Workup: Follow steps 4-6 from the general protocol.

Visualizing the Process

Reaction Mechanism

Caption: General mechanism of pyrazole sulfonylation.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common issues.

Experimental Workflow

Caption: A typical experimental workflow for the coupling reaction.

References

-

Naaz, F., et al. (2022). DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. Indian Journal of Chemistry, 61, 951-960. Available at: [Link]

-